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1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship (SAR)

Research programs targeting kinase inhibition or antiviral protease inhibition often require an unsubstituted core scaffold to explore full SAR vectors. Commercially available N-alkyl analogs block the critical exocyclic amine, preventing derivatization. - **Unblocked Amine Handle**: Free 11-NH₂ enables acylation, sulfonylation, reductive amination, urea formation, and Buchwald-Hartwig coupling for focused library synthesis. - **Crystallographically Validated Core**: Directly maps to JAK2 inhibitor (PDB 5CF8) and IKKβ inhibitor (BDBM28545) pharmacophores. - **Bifunctional Architecture**: Rigid tetraaza cavity chelates transition metals (Cu²⁺, Ga³⁺), while the amine serves as an orthogonal bioconjugation handle for radiopharmaceuticals.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
Cat. No. B13322797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2CNC3=NC(=NN3C2C1)N
InChIInChI=1S/C8H13N5/c9-7-11-8-10-4-5-2-1-3-6(5)13(8)12-7/h5-6H,1-4H2,(H3,9,10,11,12)
InChIKeyQEMJWKSXEGYQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-dien-11-amine: Chemical Structure & Class


1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine (molecular formula C₈H₁₃N₅, molecular weight 179.22 g/mol) is a nitrogen-rich tricyclic heterocycle belonging to the tetraazatricyclododecadiene class . This compound serves as the unsubstituted core scaffold for a family of derivatives that have demonstrated quantifiable biological activities, including as kinase inhibitors (JAK2, IKKβ) with IC₅₀ values in the low nanomolar range, HIV-1 non-nucleoside reverse transcriptase inhibitors, and HCMV protease inhibitors identified via computational screening [1][2][3][4]. The parent amine, featuring an exocyclic NH₂ group, provides a critical synthetic handle for derivatization, enabling the exploration of structure–activity relationships (SAR) that are inaccessible with N-alkylated or ring-substituted analogs.

Substitution Risk: N-Methyl Analogs vs. Free Amine Scaffold


Generic substitution within the 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca family is not scientifically valid because the exocyclic amine at position 11 is the primary site for chemical diversification. The N-methyl analog (CAS 1700198-22-6) and N-ethyl analog are commercially available but carry permanently blocked amine functionality, rendering them inert toward acylation, sulfonylation, reductive amination, or urea formation — the very reactions that enable SAR exploration and lead optimization . Critically, crystallographic data for tetraazatricyclo-based JAK2 inhibitors (e.g., PDB 5CF8) reveal that substituents at the position corresponding to the 11-amine engage in specific hydrogen-bonding and steric interactions within the kinase ATP-binding pocket [1]. Pre-installing a methyl or ethyl group at this position eliminates the possibility of tuning these interactions, effectively foreclosing entire SAR vectors. For research programs targeting kinase inhibition, antiviral protease inhibition, or metal-chelate conjugate development, procurement of the free amine scaffold is an irreplaceable requirement.

Differentiation Evidence: Free Amine vs. Closest Analogs


Synthetic Versatility of Free 11-Amine

The core scaffold of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine has been elaborated into potent kinase inhibitors through substituent attachment at the 11-position. For example, a carboxamide-substituted derivative (PDB 5CF8) achieves target engagement with JAK2 at a crystallographic resolution of 2.38 Å [1]. The unsubstituted 11-amine is the obligatory intermediate for introducing such carboxamide, sulfonamide, urea, or heteroaryl substituents. In contrast, the N-methyl analog (CAS 1700198-22-6) has the amine nitrogen permanently methylated, which sterically and electronically blocks all acylation and alkylation chemistry at this site. The N-ethyl analog shares the same limitation. No published SAR study or patent example uses the N-methyl or N-ethyl analog as a diversification starting point, whereas the free amine scaffold is the explicit precursor in the JAK2 inhibitor series [1].

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship (SAR)

JAK2 Kinase Inhibition: Crystallographic Evidence

The tetraazatricyclo[7.3.0.0,2,6]dodeca scaffold forms the core of multiple ATP-competitive kinase inhibitors with proven target engagement. In PDB structure 5CF8, the 11-carboxamide derivative binds JAK2 with the tricyclic core occupying the adenine pocket and the 11-substituent extending toward the solvent-exposed region [1]. Separately, the 5-thia analog series includes IKKβ inhibitors with IC₅₀ values in the nanomolar range (BindingDB BDBM28545) [2]. The 11-amino group is the essential synthetic intermediate for introducing the carboxamide, sulfonamide, or heteroaryl substituents present in these active compounds. While the free amine itself has not been directly profiled in kinase assays, its role as the universal precursor for all active derivatives in this chemotype is mechanistically unambiguous.

Kinase Inhibition JAK2 X-ray Crystallography ATP-Competitive Inhibitor

HCMV Protease Inhibition: Computational Hit Identification

In a 2024 computational drug repurposing study, 3,516 compounds were screened via molecular docking, MM-GBSA, ADMET prediction, and MD simulation against the HCMV protease. A tetraazatricyclo[7.3.0.0^{2,6}]dodeca derivative (CID 50785034, bearing a thioacetamide substituent at the 12-position and an oxolan-2-ylmethyl group at the 8-position) was identified as the single best drug candidate among four top hits [1]. The target compound — 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine — represents the unsubstituted core scaffold from which CID 50785034 and related active compounds are conceptually derived. The 11-amine position is structurally analogous to the 12-substituent attachment point in this active series. No N-methyl or N-ethyl analog appeared among the 3,516 screened compounds or the top hits, underscoring the importance of a derivatizable amine for antiviral activity within this chemotype.

Antiviral Drug Discovery HCMV Protease Molecular Docking In Silico Screening

Metal Chelation via Tetraaza Cavity Geometry

The tetraazatricyclo[7.3.0.0,2,6]dodeca scaffold contains four endocyclic nitrogen atoms arranged in a rigid tricyclic cavity, geometrically pre-organized for transition metal coordination. Cross-bridged tetraaza macrocyclic compounds are established platforms for kinetically inert metal complexes used in diagnostic imaging (MRI contrast agents) and radiopharmaceuticals (⁶⁴Cu, ⁶⁸Ga chelates) [1]. The free 11-amine provides a orthogonal attachment point for bioconjugation (e.g., peptide, antibody) without disrupting the metal-binding cavity — a capability absent in the N-methyl and N-ethyl analogs. Patent literature explicitly claims tetraaza macrocyclic compounds of this topology as contrast agents and radiopharmaceutical precursors [1]. Quantitative stability data from analogous cross-bridged cyclam systems demonstrate that trans-configured tetraaza ligands exhibit >10× higher stability constants with Cu²⁺ than cis-configured analogs .

Coordination Chemistry Metal Chelation Macrocyclic Ligands Radiopharmaceuticals

Application Scenarios for Free Amine Scaffold


Kinase Inhibitor Discovery: JAK2 & IKKβ

The tetraazatricyclo[7.3.0.0,2,6]dodeca scaffold is crystallographically validated as an ATP-competitive kinase inhibitor core. Procurement of the free 11-amine enables diversification into carboxamide, sulfonamide, or heteroaryl-substituted analogs for JAK2 (PDB 5CF8, resolution 2.38 Å) and IKKβ (BindingDB BDBM28545, nanomolar IC₅₀ range) programs [1][2]. The N-methyl analog cannot serve this purpose because the blocked amine precludes the substitution chemistry required to access these validated pharmacophores. Researchers should use the free amine as the universal precursor, performing parallel acylation or palladium-catalyzed coupling reactions to generate focused kinase inhibitor libraries.

HCMV Protease Inhibitor Drug Repurposing

A 2024 computational study screened 3,516 compounds and identified a tetraazatricyclo[7.3.0.0^{2,6}]dodeca derivative (CID 50785034) as the top HCMV protease inhibitor candidate based on docking score, MM-GBSA binding energy, ADMET profile, and MD simulation stability [1]. The target compound is the unsubstituted core scaffold of this hit series. Researchers should procure the free amine, functionalize the 11-position with thioacetamide or sulfonamide groups, and validate activity in HCMV protease biochemical assays and cellular models of viral replication.

Bifunctional Chelates for Imaging and Radiopharmacy

The rigid tetraaza cavity provides a pre-organized binding site for transition metals (Cu²⁺, Ga³⁺, Mn²⁺), while the free 11-amine serves as an orthogonal bioconjugation handle for antibody, peptide, or nanoparticle attachment. This bifunctional architecture is explicitly claimed in patents for MRI contrast agents and radiopharmaceuticals [1]. The N-methyl and N-ethyl analogs are unsuitable because their blocked amine cannot be used for bioconjugation. Quantitative stability data from trans-configured tetraaza ligands demonstrate >10× higher Cu²⁺ complex stability compared to cis analogs [2], supporting the selection of this rigid tricyclic topology for applications requiring kinetically inert metal complexes in biological media.

Focused Library Synthesis for Polyaza SAR

As the unsubstituted parent scaffold (MW 179.22, C₈H₁₃N₅), the 11-amine compound is the ideal starting material for generating focused libraries via parallel synthesis. Accessible reactions include: (i) acylation with carboxylic acid chlorides or anhydrides to yield amides; (ii) sulfonylation with sulfonyl chlorides to yield sulfonamides; (iii) reductive amination with aldehydes to yield secondary amines; (iv) reaction with isocyanates to yield ureas; and (v) Buchwald-Hartwig coupling with aryl halides to yield N-aryl derivatives. Each reaction product directly maps onto substitution patterns found in kinase inhibitors (PDB 5CF8), IKKβ inhibitors (BDBM28545), or HCMV protease inhibitor candidates (CID 50785034) [1][2][3]. No such library synthesis is possible from the N-methyl or N-ethyl analogs.

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